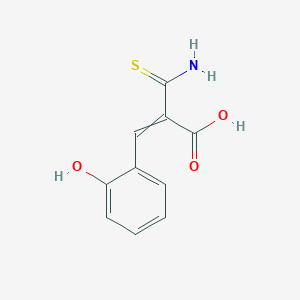

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKZKJFWFMPDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid typically involves the condensation reaction of an α-methylene carbonyl compound with an α-cyano ester in the presence of sulfur. . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like ammonium acetate. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to 50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvent (e.g., tetrahydrofuran), low temperature (0-25°C).

Substitution: Nucleophiles such as amines or thiols; conditionssolvent (e.g., ethanol), mild heating (40-60°C).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted carbamothioyl derivatives.

Scientific Research Applications

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid with structurally related compounds:

Hydrogen-Bonding and Crystallographic Behavior

- This compound: The carbamothioyl group (NH₂-CS-) enables dual hydrogen-bonding roles (donor via N–H and acceptor via S). This is distinct from o-coumaric acid, which relies on phenolic -OH and enoic acid groups for interactions. Such differences may lead to unique crystal packing motifs, as seen in related thiourea derivatives .

- o-Coumaric Acid : Forms planar hydrogen-bonded dimers via carboxylic acid groups, a common feature in cinnamic acid derivatives. The absence of sulfur limits its ability to participate in S···H interactions, reducing structural diversity compared to the target compound .

Physicochemical Properties

- Halogenated analogs (e.g., ) exhibit lower aqueous solubility due to hydrophobic substituents .

- Thermal Stability: Thiourea derivatives often display higher melting points than non-sulfur analogs due to strong intermolecular forces. For example, the benzoic acid derivative in has a calculated molecular weight of 402.08 g/mol, suggesting significant thermal stability .

Biological Activity

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid, a compound derived from the phenylpropanoid family, has garnered interest due to its potential biological activities. This article focuses on its biological activity, including its antimicrobial, anticancer properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H11NO3S

- Molecular Weight : 239.27 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various Gram-positive bacteria and fungi. For instance, a study showcased the compound's ability to inhibit the growth of Staphylococcus aureus and Candida albicans, which are major pathogens associated with infections in humans .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Candida albicans | Inhibition |

| Acinetobacter baumannii | Moderate Activity |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving A549 human lung cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Apoptosis Induction

The compound is believed to induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antioxidant Properties

Another significant aspect of the biological activity of this compound is its antioxidant capability. It scavenges free radicals, thereby reducing oxidative stress in cells, which is a contributing factor in various diseases including cancer .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity in Cancer Cells :

Q & A

Q. How can researchers synthesize and characterize 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid in the laboratory?

- Methodological Answer : Synthesis typically involves condensation reactions between 2-hydroxycinnamic acid derivatives and thiourea, followed by purification via recrystallization or column chromatography. Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the carbamothioyl group and aromatic protons.

- FT-IR to identify thioamide (C=S, ~1250 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretching vibrations.

- X-ray crystallography (using SHELX or WinGX ) for unambiguous structural determination.

Purification should prioritize minimizing byproducts, such as unreacted thiourea, through gradient elution in HPLC.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Decontamination : Immediate washing with soap and water for skin exposure; eye rinsing with emergency showers for 15 minutes .

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste .

- Air monitoring : Use portable gas detectors to ensure airborne concentrations remain below recommended thresholds .

Q. How can the molecular structure of this compound be determined using crystallographic methods?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ORTEP-3 for thermal ellipsoid visualization, and WinGX for data integration.

- Hydrogen bonding analysis : Apply graph-set theory (as in ) to classify interactions (e.g., D–H⋯A motifs) influencing crystal packing.

- Validate the structure using checkCIF/PLATON to resolve steric clashes or missing electron density .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data; discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

- DFT calculations : Optimize the molecular geometry using software like Gaussian and overlay with crystallographic coordinates to identify conformational mismatches .

- Variable-temperature NMR : Probe temperature-dependent conformational changes that may explain differences .

Q. What strategies optimize the reaction yield and purity of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance thiourea coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switch to ethanol/water for final crystallization .

- In-line analytics : Use LC-MS to monitor reaction progress and identify side products early .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs like caffeic acid .

- MD simulations : Analyze stability of protein-ligand complexes in explicit solvent over 100-ns trajectories (GROMACS/AMBER) .

- QSAR modeling : Corrogate substituent effects (e.g., hydroxyl vs. carbamothioyl groups) on bioactivity using CoMFA/CoMSIA .

Q. What methodologies are used to investigate the pharmacological mechanisms of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., tyrosinase) using spectrophotometric methods .

- Cell-based studies : Evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophage models .

- In vivo toxicity : Conduct acute toxicity tests in rodent models, monitoring liver/kidney biomarkers (AST, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.